2-(3-Bromophenyl)-1-methylindole
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Overview
Description
2-(3-Bromophenyl)-1-methylindole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound features a bromine atom attached to the phenyl ring and a methyl group attached to the nitrogen atom of the indole ring. Indoles are significant in various fields due to their biological activities and are often found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1-methylindole can be achieved through several methods. One common approach involves the reaction of 3-bromophenylhydrazine with acetophenone to form the corresponding hydrazone, which is then cyclized to produce the indole derivative. This reaction typically requires acidic conditions and elevated temperatures to facilitate the cyclization process.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, where 3-bromophenylboronic acid or 3-bromophenylstannane is coupled with 1-methylindole under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-1-methylindole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atom on the phenyl ring can participate in EAS reactions, allowing for further functionalization of the compound.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Major Products Formed
EAS Reactions: Substituted indoles with various functional groups on the phenyl ring.
Nucleophilic Substitution: Indoles with different substituents replacing the bromine atom.
Oxidation and Reduction: Indole-2,3-diones or indolines, respectively.
Scientific Research Applications
2-(3-Bromophenyl)-1-methylindole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-1-methylindole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in disease processes or bind to receptors to alter cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenylindole: Lacks the bromine substituent, resulting in different reactivity and biological activity.
2-(4-Bromophenyl)-1-methylindole: Similar structure but with the bromine atom in a different position, leading to variations in chemical and biological properties.
1-Methylindole: Lacks the bromophenyl substituent, affecting its overall reactivity and applications.
Uniqueness
2-(3-Bromophenyl)-1-methylindole is unique due to the presence of both the bromine atom and the methyl group, which influence its chemical reactivity and potential biological activities. The bromine atom can participate in various substitution reactions, while the methyl group can affect the compound’s solubility and interaction with biological targets .
Properties
Molecular Formula |
C15H12BrN |
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Molecular Weight |
286.17 g/mol |
IUPAC Name |
2-(3-bromophenyl)-1-methylindole |
InChI |
InChI=1S/C15H12BrN/c1-17-14-8-3-2-5-12(14)10-15(17)11-6-4-7-13(16)9-11/h2-10H,1H3 |
InChI Key |
DXDJLFBCEQQOCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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